molecular formula C5H4LiN B8700134 pyridin-3-yllithium CAS No. 60573-68-4

pyridin-3-yllithium

Cat. No.: B8700134
CAS No.: 60573-68-4
M. Wt: 85.1 g/mol
InChI Key: CWJCFOZDFPMHBR-UHFFFAOYSA-N
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Description

Pyridin-3-yllithium is an organolithium compound derived from pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of synthetic chemistry due to its high reactivity and ability to act as a nucleophile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-yllithium can be synthesized through the lithiation of pyridine derivatives. One common method involves the reaction of pyridine with an organolithium reagent, such as n-butyllithium, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, such as temperature and reagent concentrations, thereby optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yllithium undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.

    Substitution Reactions: It can participate in substitution reactions, replacing halogen atoms in halopyridines.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridin-3-yllithium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyridin-3-yllithium exerts its effects involves its role as a nucleophile. It readily donates its electron pair to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, where it enables the construction of complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile and the position of the lithium atom on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it can undergo, making it a distinct and valuable reagent in synthetic chemistry .

Properties

CAS No.

60573-68-4

Molecular Formula

C5H4LiN

Molecular Weight

85.1 g/mol

IUPAC Name

lithium;3H-pyridin-3-ide

InChI

InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-2,4-5H;/q-1;+1

InChI Key

CWJCFOZDFPMHBR-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C[C-]=CN=C1

Origin of Product

United States

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